molecular formula C18H17FN4O2S B2408937 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide CAS No. 1049439-73-7

1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide

Cat. No.: B2408937
CAS No.: 1049439-73-7
M. Wt: 372.42
InChI Key: CIBFLOHQQATGRM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been shown to have significant activity against various cell lines , suggesting potential targets within these cells.

Mode of Action

It’s worth noting that similar compounds have been shown to exhibit dose-dependent antiproliferative effects against various cell lines .

Biochemical Pathways

Related compounds have been shown to induce apoptosis without cell cycle arrest , suggesting that this compound may interact with pathways involved in cell death and proliferation.

Pharmacokinetics

In silico admet prediction has been performed for similar compounds , suggesting that this compound may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown significant analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.

Preparation Methods

The synthesis of 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the imidazo[2,1-b]thiazole core: This step typically involves the cyclization of a thioamide with an α-haloketone under basic conditions.

    Introduction of the fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the piperidine moiety: This step involves the coupling of the imidazo[2,1-b]thiazole intermediate with a piperidine derivative using a suitable coupling reagent, such as EDCI or DCC.

    Final coupling with the carboxamide group: The final step involves the formation of the carboxamide linkage through an amide coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability .

Chemical Reactions Analysis

1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules and as a building block for the development of new chemical entities.

    Biology: It has shown promising activity against various biological targets, including enzymes and receptors, making it a potential lead compound for drug discovery.

    Medicine: The compound exhibits anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as :

    Imidazo[2,1-b]thiazole derivatives: These compounds share the same core structure but may differ in the substituents attached to the core. Examples include 6-(4-chlorophenyl)imidazo[2,1-b]thiazole and 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group attached to different core structures, such as 4-fluorophenylpiperazine and 4-fluorophenylbenzamide.

    Piperidine derivatives: Compounds with a piperidine moiety attached to different core structures, such as piperidine-4-carboxamide and piperidine-4-carboxylic acid.

The uniqueness of this compound lies in its specific combination of the imidazo[2,1-b]thiazole core, fluorophenyl group, and piperidine moiety, which contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c19-13-3-1-11(2-4-13)14-9-23-15(10-26-18(23)21-14)17(25)22-7-5-12(6-8-22)16(20)24/h1-4,9-10,12H,5-8H2,(H2,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBFLOHQQATGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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